molecular formula C13H20O4 B042340 Diethyl diallylmalonate CAS No. 3195-24-2

Diethyl diallylmalonate

Cat. No. B042340
CAS RN: 3195-24-2
M. Wt: 240.29 g/mol
InChI Key: LYUUVYQGUMRKOV-UHFFFAOYSA-N
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Patent
US08168583B2

Procedure details

A mixture of diethyl diallylmalonate (701; 50 g, 208 mmol), sodium cyanide (20.7 g, 422 mmol) and DMSO (166 mL) was heated at 160° C. for 6 h. After being cooled to r.t., the mixture was added to 400 mL of water and the product was extracted into hexane (4×100 mL). After evaporation of the solvent at reduced pressure, the residue was distilled (42-43° C./1 Torr) to give 27.34 g (78%) of 702 as a colorless liquid. 1H NMR (400 MHz, CDCl3) δ 5.80-5.70 (m, 2H, 2 CH═CH2), 5.10-5.02 (m, 4H, 2 CH═CH2), 4.14 (q, 2H, J=7.2 Hz, OCH2), 2.54-2.48 (m, 1H, CH), 2.41-2.34, 2.29-2.23 (2m, 4H, 2CH2), 1.25 (t, J=7.2 Hz, 3H, CH3).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Name
Quantity
166 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Yield
78%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]([CH2:15][CH:16]=[CH2:17])(C(OCC)=O)[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH:2]=[CH2:3].[C-]#N.[Na+].CS(C)=O>O>[C:5]([CH:4]([CH2:1][CH:2]=[CH2:3])[CH2:15][CH:16]=[CH2:17])([O:7][CH2:8][CH3:9])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C=C)C(C(=O)OCC)(C(=O)OCC)CC=C
Name
Quantity
20.7 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
166 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to r.t.
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into hexane (4×100 mL)
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled (42-43° C./1 Torr)

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC)C(CC=C)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 27.34 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.